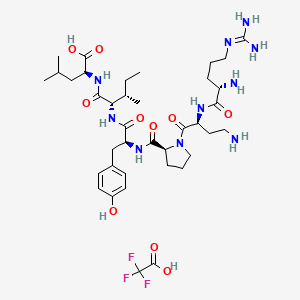

(Dab9)-Neurotensin (8-13) Trifluoroacetate

Description

BenchChem offers high-quality (Dab9)-Neurotensin (8-13) Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dab9)-Neurotensin (8-13) Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQJZSFSWJGXCV-CGFWPNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61F3N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological and Structural Mechanics of (Dab9)-Neurotensin (8-13) Trifluoroacetate: A Technical Whitepaper

Executive Summary

The development of targeted peptide therapeutics requires a delicate balance between receptor binding affinity and metabolic stability. (Dab9)-Neurotensin (8-13) Trifluoroacetate is a highly specialized, synthetic hexapeptide analog of the C-terminal active fragment of endogenous neurotensin (NT). By substituting the native arginine at position 9 with 2,4-diaminobutyric acid (Dab), this analog achieves a highly favorable steric and electrostatic profile.

This whitepaper provides an in-depth mechanistic analysis of (Dab9)-NT(8-13), detailing its structural rationale, receptor-mediated signal transduction, and the self-validating experimental workflows required to evaluate its efficacy in drug development and neuro-oncology.

Structural Pharmacology: The Causality of the Dab9 Substitution

Endogenous neurotensin is a 13-amino acid peptide, but its biological activity is entirely localized to its C-terminal hexapeptide sequence: Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³ . While this sequence exhibits sub-nanomolar affinity for the Neurotensin Receptor 1 (NTS1), it is rapidly degraded by endogenous peptidases, severely limiting its clinical utility.

The Steric and Electrostatic Rationale

The N-terminal cationic region of NT(8-13)—specifically the adjacent arginine residues (Arg⁸ and Arg⁹)—is critical for anchoring the peptide into the anionic binding pocket of the NTS1 receptor. However, the bulky, highly basic guanidinium group of Arg⁹ is a primary recognition site for proteolytic cleavage.

Replacing Arg⁹ with 2,4-diaminobutyric acid (Dab) introduces a shorter, primary amine side-chain. This structural modification is driven by two causal factors:

-

Electrostatic Preservation: The primary amine of Dab retains the essential positive charge required for receptor anchoring.

-

Steric Optimization: The shorter side-chain reduces steric hindrance within the binding pocket compared to other non-natural cationic substitutions.

As a result, the doubly substituted or Dab9-modified analogs maintain approximately 60% of the native NT(8-13) binding affinity, making it the most favored des-guanidinium-containing analog known to date [1]. The Trifluoroacetate (TFA) salt form is utilized to ensure optimal solubility and chemical stability during in vitro assays and solid-phase peptide synthesis (SPPS).

Mechanism of Action: Signal Transduction

(Dab9)-NT(8-13) exerts its biological effects primarily through NTS1 , a Class A G-protein-coupled receptor (GPCR) that is notably overexpressed in several malignancies, including pancreatic, colon, and breast adenocarcinomas [2][3].

Upon binding to the extracellular loops of NTS1, (Dab9)-NT(8-13) induces a conformational shift that activates the intracellular Gq/11 alpha subunit . This initiates a classical signal transduction cascade:

-

Phospholipase C (PLC) Activation: The active Gq protein stimulates PLC, which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Second Messenger Generation: PIP2 is cleaved into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization & Kinase Activation: IP3 triggers the release of intracellular Ca²⁺ from the endoplasmic reticulum. The influx of Ca²⁺, combined with DAG, activates Protein Kinase C (PKC).

-

Cellular Response: PKC phosphorylation downstream targets, ultimately activating the MAPK/ERK pathway, which regulates cell proliferation, apoptosis, and pain modulation.

NTS1 Receptor-Mediated Gq/11 Signaling Pathway Activated by (Dab9)-NT(8-13).

Quantitative Data: Pharmacological Profiling

The strategic replacement of Arg⁹ with Dab⁹ fundamentally alters the pharmacokinetic landscape of the peptide. Native NT is rapidly cleaved by metalloendopeptidases (like Neprilysin/NEP) and Angiotensin-Converting Enzyme (ACE) [2]. The Dab9 substitution protects the N-terminal cleavage site, significantly extending the circulating half-life, especially when utilized as a targeting vector in radiopharmaceuticals (e.g., ⁹⁹ᵐTc or ⁶⁸Ga-labeled analogs) [3].

Table 1: Comparative Pharmacological Profile

| Parameter | Native NT(8-13) | (Dab9)-NT(8-13) | Causality of Variance |

| Sequence | Arg-Arg-Pro-Tyr-Ile-Leu | Arg-Dab-Pro-Tyr-Ile-Leu | Des-guanidinium substitution at Pos 9. |

| NTS1 Binding Affinity (Kᵢ) | ~0.1 - 0.5 nM | ~0.3 - 0.8 nM | Shorter primary amine reduces steric clash but slightly lowers electrostatic anchoring [1]. |

| Primary Cleavage Sites | Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹ | Pro¹⁰-Tyr¹¹, Tyr¹¹-Ile¹² | Removal of Arg⁹ eliminates the primary N-terminal peptidase recognition site. |

| Plasma Stability (t₁/₂) | < 5 minutes | > 15-30 minutes* | Resistance to specific metalloendopeptidases enhances systemic circulation time [2]. |

*Note: Absolute half-life varies based on terminal modifications (e.g., N-terminal radiometal chelators).

Experimental Methodologies

To ensure scientific integrity, the evaluation of (Dab9)-NT(8-13) must rely on self-validating experimental systems. The following protocols are engineered to isolate specific variables through internal controls.

Protocol A: Self-Validating Radioligand Competition Binding Assay

Purpose: To determine the inhibitory constant (Kᵢ) and IC₅₀ of (Dab9)-NT(8-13) against NTS1. Self-Validation Mechanism: This assay includes a "Total Binding" (TB) control (radioligand only) to establish the maximum signal, and a "Non-Specific Binding" (NSB) control (radioligand + 1 µM unlabeled native NT) to quantify background noise. The specific binding window is the delta between TB and NSB.

Step-by-Step Procedure:

-

Cell Preparation: Culture HT-29 human colon adenocarcinoma cells (which endogenously overexpress NTS1) to 80% confluency in 24-well plates.

-

Tracer Incubation: Add a constant concentration (e.g., 0.1 nM) of a radiolabeled tracer (e.g., [¹²⁵I]-NT) in binding buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Competitor Titration: Introduce (Dab9)-NT(8-13) in logarithmic serial dilutions ranging from 10⁻¹² M to 10⁻⁵ M.

-

Equilibration: Incubate the plates at 4°C for 2 hours. Causality: The low temperature arrests receptor internalization and metabolic degradation, ensuring the assay measures pure surface binding thermodynamics.

-

Isolation: Aspirate the media and wash the cells three times with ice-cold PBS to remove unbound ligands.

-

Lysis & Quantification: Lyse the cells using 1M NaOH (500 µL/well). Collect the lysate and quantify radioactivity using a gamma counter.

-

Data Analysis: Plot the data as a percentage of specific binding. Calculate the IC₅₀ using non-linear regression (one-site competitive binding model) and derive the Kᵢ using the Cheng-Prusoff equation.

Self-Validating Radioligand Competition Binding Assay Workflow.

Protocol B: In Vitro Plasma Stability Assay

Purpose: To quantify the proteolytic resistance conferred by the Dab9 substitution. Self-Validation Mechanism: Parallel control arms are spiked with specific peptidase inhibitors (e.g., Lisinopril for ACE; Phosphoramidon for NEP). If the peptide degrades in raw plasma but remains stable in the Lisinopril arm, it validates that ACE is the primary cleavage mechanism bypassing the Dab9 protection [2].

Step-by-Step Procedure:

-

Matrix Preparation: Pre-warm human or murine blood plasma to 37°C in a water bath.

-

Spiking: Introduce (Dab9)-NT(8-13) to a final concentration of 10 µM.

-

Sampling: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 60, and 120 minutes).

-

Quenching: Immediately quench enzymatic activity by adding an equal volume of ice-cold precipitation solvent (Acetonitrile containing 0.1% TFA). Causality: The organic solvent denatures the proteases, while the TFA ensures the peptide remains protonated and soluble.

-

Centrifugation: Spin the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated plasma proteins.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the remaining intact parent peptide and map the molecular weights of generated cleavage fragments.

References

-

Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs. PubMed (National Institutes of Health). Available at:[Link]

-

Optimizing the Profile of [99mTc]Tc–NT(7–13) Tracers in Pancreatic Cancer Models by Means of Protease Inhibitors. International Journal of Molecular Sciences (MDPI). Available at:[Link]

-

Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. ACS Omega (American Chemical Society). Available at:[Link]

(Dab9)-Neurotensin (8-13) Trifluoroacetate downstream signaling pathways

Technical Guide: (Dab⁹)-Neurotensin (8-13) Trifluoroacetate Downstream Signaling Pathways

Part 1: Executive Summary & Compound Profile

(Dab⁹)-Neurotensin (8-13) is a synthetic, metabolically stabilized analogue of the bioactive hexapeptide Neurotensin (8-13). The substitution of Arginine at position 9 with L-2,4-diaminobutyric acid (Dab) is a critical medicinal chemistry modification designed to prevent rapid enzymatic degradation while retaining high affinity for the Neurotensin Receptor 1 (NTS1).

This guide details the downstream signaling cascades activated by this specific ligand, its superior stability profile compared to native sequences, and the essential protocols for handling the trifluoroacetate (TFA) salt form in sensitive biological assays.

Chemical & Pharmacological Profile[1][2][3][4][5][6]

| Feature | Description |

| Sequence | H-Arg-Dab -Pro-Tyr-Ile-Leu-OH |

| Modification | Arg⁹ |

| Salt Form | Trifluoroacetate (TFA) : Standard counter-ion from SPPS; requires buffering for cellular assays. |

| Primary Target | NTS1 Receptor (GPCR) : High-affinity agonist ( |

| Secondary Target | NTS2 Receptor : Lower affinity compared to NTS1, though some cross-reactivity exists. |

| Key Application | In vivo tumor targeting (radioligands), metabolic stability studies, and receptor internalization assays.[2][3] |

Part 2: Mechanism of Action & Signaling Pathways[5][10]

Upon binding to the NTS1 receptor, (Dab⁹)-NT(8-13) acts as a full agonist, triggering a conformational change that couples the receptor primarily to the G

The Canonical Gq/11-PLC Pathway

This is the dominant pathway driving the immediate physiological effects of (Dab⁹)-NT(8-13), such as intracellular calcium mobilization.

-

Ligand Binding: (Dab⁹)-NT(8-13) binds the orthosteric pocket of NTS1.

-

G-Protein Coupling: NTS1 activates the heterotrimeric Gq protein, causing the exchange of GDP for GTP on the G

q subunit. -

Effector Activation: G

q-GTP activates Phospholipase C- -

Second Messengers: PLC

hydrolyzes PIP₂ (phosphatidylinositol 4,5-bisphosphate) into:-

IP₃ (Inositol 1,4,5-trisphosphate): Diffuses to the ER to release Ca²⁺ stores.

-

DAG (Diacylglycerol): Remains membrane-bound to activate Protein Kinase C (PKC).

-

-

Outcome: Rapid cytosolic Ca²⁺ spike and PKC-mediated phosphorylation of downstream substrates.

The MAPK/ERK Proliferative Pathway

(Dab⁹)-NT(8-13) robustly activates the ERK1/2 pathway, which drives cell proliferation and survival—a critical mechanism in NTS1-positive cancers (e.g., pancreatic, prostate).

-

PKC-Dependent: PKC (activated by DAG) phosphorylates Raf-1, initiating the Raf

MEK -

Transactivation: NTS1 activation can transactivate EGFR via metalloprotease-mediated shedding of EGF-like ligands, further boosting ERK signaling.

-

-Arrestin Scaffolding: Following G-protein activation, GRKs phosphorylate the receptor tail, recruiting

Receptor Internalization & Trafficking

Unlike native NT(8-13), which degrades within minutes, (Dab⁹)-NT(8-13) remains intact, driving continuous receptor internalization.

-

Mechanism: Clathrin-mediated endocytosis.

-

Significance: High rates of internalization make (Dab⁹)-NT(8-13) an ideal vector for delivering cytotoxic payloads or radiolabels into tumor cells.

Part 3: Pathway Visualization

The following diagram illustrates the core signaling architecture activated by (Dab⁹)-NT(8-13) via the NTS1 receptor.

Figure 1: The Gq-coupled signaling cascade of (Dab⁹)-NT(8-13), highlighting the bifurcation into Calcium mobilization and MAPK/ERK proliferation pathways.

Part 4: Experimental Protocols

Protocol A: Handling the Trifluoroacetate (TFA) Salt

Context: This peptide is supplied as a TFA salt. Free TFA can acidify culture media, causing non-specific cytotoxicity or altering receptor kinetics. Self-Validating Step: Check pH of the final working solution; it must be pH 7.2–7.4.

-

Reconstitution: Dissolve the lyophilized powder in sterile, distilled water to a concentration of 1 mM (Stock).

-

Aliquot: Divide into single-use aliquots and store at -80°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute the stock at least 1:1000 into the assay buffer (e.g., HBSS or PBS).

-

Buffering (Critical): If using high concentrations (>10 µM), the assay buffer must contain at least 20 mM HEPES to neutralize the TFA counter-ion.

Protocol B: Calcium Mobilization Assay (FLIPR)

Objective: Verify functional NTS1 activation via Gq signaling.

-

Cell Seeding: Seed NTS1-expressing cells (e.g., HT-29 or CHO-NTS1) at 50,000 cells/well in a black-walled 96-well plate. Incubate overnight.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM (2 µM) in HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux). Incubate 45 mins at 37°C.

-

Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.

-

Injection: Inject (Dab⁹)-NT(8-13) (Final conc: 0.1 nM – 1 µM).

-

Readout: Monitor fluorescence peak. A sharp, transient increase within 10–20 seconds indicates successful Gq coupling.

-

Control: Pre-treat with SR-48692 (NTS1 antagonist) to confirm specificity.

Protocol C: Metabolic Stability Comparison

Objective: Demonstrate the superior stability of the Dab⁹ analogue vs. Native NT(8-13).

-

Preparation: Collect fresh human or rat plasma.

-

Incubation: Spike plasma with 10 µM of Native NT(8-13) or (Dab⁹)-NT(8-13). Incubate at 37°C.

-

Sampling: Remove aliquots at 0, 15, 30, 60, and 240 minutes.

-

Quenching: Immediately mix with ice-cold acetonitrile (1:1 v/v) to precipitate proteins and stop enzymatic activity. Centrifuge at 10,000 x g.

-

Analysis: Analyze supernatant via HPLC-UV or LC-MS.

-

Expected Result: Native NT(8-13) will show >90% degradation within 30 mins. (Dab⁹)-NT(8-13) should remain >80% intact at 4 hours.

-

Part 5: References

-

García-Garayoa, E., et al. (2002). "Preclinical evaluation of a new, stabilized neurotensin(8–13) pseudopeptide radiolabeled with 99mTc." Journal of Nuclear Medicine, 43(3), 374-383. Link

-

Maes, V., et al. (2006). "Synthesis and evaluation of novel multimeric neurotensin(8-13) analogs." Journal of Medicinal Chemistry, 49(6), 1833-1836. Link

-

Fanelli, R., et al. (2015). "Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia." Frontiers in Neuroscience, 14, 566. Link

-

Besserer-Offroy, É., et al. (2017). "The signaling signature of the neurotensin type 1 receptor with endogenous ligands."[4] European Journal of Pharmacology, 805, 1–13.[4] Link

-

Maschauer, S., et al. (2019). "Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity." ACS Medicinal Chemistry Letters, 10(6), 960–965. Link

Sources

(Dab9)-Neurotensin (8-13) Trifluoroacetate: An In-depth Technical Guide to NTS1 vs. NTS2 Receptor Selectivity

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the neurotensin analog, (Dab9)-Neurotensin (8-13) Trifluoroacetate, focusing on its selectivity for the neurotensin receptor subtypes, NTS1 and NTS2. Authored from the perspective of a Senior Application Scientist, this document provides insights into the underlying principles of neurotensin signaling, the rationale for the design of this specific analog, and the rigorous experimental methodologies necessary for a thorough characterization of its receptor selectivity profile.

The Neurotensinergic System: A Primer

Neurotensin (NT) is a 13-amino acid neuropeptide with diverse physiological roles in both the central nervous system and peripheral tissues.[1] Its actions are mediated by three receptor subtypes: NTS1, NTS2, and NTS3/sortilin.[2][3] NTS1 and NTS2 are G protein-coupled receptors (GPCRs) that exhibit distinct signaling properties and tissue distribution, making them key targets for therapeutic development.[2][4]

-

NTS1 Receptor: This high-affinity receptor for neurotensin is broadly distributed throughout the brain and gastrointestinal tract.[2][4] It primarily couples to Gq/11 proteins, and its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[2][5] This signaling pathway is implicated in the modulation of dopaminergic transmission.[4][5]

-

NTS2 Receptor: The NTS2 receptor has a lower affinity for neurotensin compared to NTS1.[2] Its signaling is more complex, with evidence of coupling to various G proteins.[6] NTS2 is predominantly expressed in the brain and is involved in processes such as analgesia.[4][7]

The development of subtype-selective ligands is crucial for dissecting the specific physiological functions of NTS1 and NTS2 and for creating targeted therapies with fewer side effects.[8][9]

(Dab9)-Neurotensin (8-13) Trifluoroacetate: A Modified Analog

(Dab9)-Neurotensin (8-13) is a synthetic analog of neurotensin. The "(8-13)" indicates that it is composed of the C-terminal six amino acids of the full-length peptide, which is the minimal sequence required for receptor binding.[10][11][12] The "(Dab9)" signifies a key modification where the arginine at position 9 has been substituted with 2,4-diaminobutyric acid (Dab). Such modifications are strategically employed to alter the binding affinity and selectivity of the peptide for the NTS1 and NTS2 receptors. The trifluoroacetate salt is commonly used to improve the stability and handling of the peptide. The development of such analogs is driven by the need for more stable and selective compounds for research and therapeutic purposes.[13]

Methodologies for Characterizing Receptor Selectivity

A comprehensive evaluation of the NTS1 versus NTS2 selectivity of (Dab9)-Neurotensin (8-13) involves a combination of binding and functional assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[14][15] These assays measure the ability of the unlabeled test compound, (Dab9)-Neurotensin (8-13), to displace a radiolabeled ligand from the receptor.[14]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Source Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) engineered to express either the human NTS1 or NTS2 receptor.[16] This involves cell culture, harvesting, homogenization, and differential centrifugation to isolate the membrane fraction.[16]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[16] Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]neurotensin), and varying concentrations of the unlabeled (Dab9)-Neurotensin (8-13).[16]

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.[16]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound.[16]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[17]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Data Presentation: Binding Affinity

| Ligand | Receptor | Ki (nM) |

| (Dab9)-Neurotensin (8-13) | NTS1 | Experimental Value |

| (Dab9)-Neurotensin (8-13) | NTS2 | Experimental Value |

Note: The Ki values are determined experimentally.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Efficacy

Functional assays are crucial for determining whether a ligand acts as an agonist or antagonist and for quantifying its potency (EC50) and efficacy (Emax).[18]

NTS1 Functional Assay: Calcium Mobilization

Activation of the Gq-coupled NTS1 receptor leads to an increase in intracellular calcium.[18][19] This can be measured using calcium-sensitive fluorescent dyes.[20][21]

-

Cell Preparation: Cells expressing the NTS1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye.[20][21]

-

Compound Addition: (Dab9)-Neurotensin (8-13) is added to the cells at various concentrations.[20]

-

Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[20][21][22]

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.[22]

NTS2 Functional Assay: cAMP Measurement

NTS2 can couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Preparation: Cells expressing the NTS2 receptor are treated with forskolin to stimulate cAMP production.[23]

-

Compound Addition: Increasing concentrations of (Dab9)-Neurotensin (8-13) are added.

-

Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50 and Emax.

Data Presentation: Functional Potency and Efficacy

| Ligand | Receptor | Assay | EC50 (nM) | Emax (% of Neurotensin) |

| (Dab9)-Neurotensin (8-13) | NTS1 | Calcium Mobilization | Experimental Value | Experimental Value |

| (Dab9)-Neurotensin (8-13) | NTS2 | cAMP Inhibition | Experimental Value | Experimental Value |

Note: EC50 and Emax values are determined experimentally.

Signaling Pathway Diagrams

Caption: Simplified signaling pathways for NTS1 and Gi-coupled NTS2 receptors.

Interpretation of Selectivity

The selectivity of (Dab9)-Neurotensin (8-13) is determined by comparing its affinity (Ki) and potency (EC50) at NTS1 and NTS2. A selectivity ratio is calculated by dividing the Ki or EC50 value at the less-preferred receptor by the value at the more-preferred receptor. A higher ratio indicates greater selectivity. It is important to consider both binding and functional selectivity, as a compound may bind to multiple receptors but only activate one.

Conclusion

The comprehensive characterization of the NTS1 versus NTS2 receptor selectivity of (Dab9)-Neurotensin (8-13) Trifluoroacetate necessitates a multi-faceted approach utilizing both binding and functional assays. A thorough understanding of its selectivity profile is essential for its application as a research tool and for any potential therapeutic development. This guide provides a framework for the systematic evaluation of this and other neurotensin analogs, contributing to the advancement of research in the neurotensinergic system.

References

-

Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]

-

Zhang, Y., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neurotensin receptors. Retrieved from [Link]

-

Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19). [Link]

-

Khamphio, M., et al. (2013). Diverse Roles of Neurotensin Agonists in the Central Nervous System. Frontiers in Endocrinology, 4, 24. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. PLoS ONE, 12(6), e0179234. [Link]

-

Meziane-CHERIF, D., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Receptors and Signal Transduction, 35(6), 535-540. [Link]

-

Vincent, J. P. (1995). Neurotensin and neurotensin receptors. Trends in Pharmacological Sciences, 16(9), 302-307. [Link]

-

Martin, S., et al. (2004). Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2. Molecular Pharmacology, 66(6), 1509-1518. [Link]

-

Wu, Z., et al. (2013). Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy. Frontiers in Endocrinology, 3, 184. [Link]

- Google Patents. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.

-

Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. ResearchGate. [Link]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-259. [Link]

-

Wikipedia. (n.d.). Neurotensin receptor 2. Retrieved from [Link]

-

Boules, M., et al. (2006). Bioactive Analogs of Neurotensin: Focus on CNS Effects. Peptides, 27(10), 2523-2533. [Link]

-

Singh, I., et al. (2021). Therapeutic approaches targeting the neurotensin receptors. Expert Opinion on Therapeutic Targets, 25(1), 47-62. [Link]

-

Zhang, Y., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]

-

Krumm, B. E., et al. (2022). The dynamic nature of neurotensin receptor 1 (NTS 1 ) allostery and signaling bias. bioRxiv. [Link]

-

Eynde, I. V., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), 51432. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NTS 2 receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). NTSR2 neurotensin receptor 2 [Homo sapiens (human)]. Retrieved from [Link]

-

Ge, Y., & Chen, J. (2015). The Roles of Neurotensin and its Analogues in Pain. Current Pharmaceutical Design, 21(7), 840-846. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

-

Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(5), 455-465. [Link]

-

Ferrand, M., et al. (2021). Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia. Behavioural Brain Research, 405, 113189. [Link]

-

Kepiro, M., et al. (2015). A marine analgesic peptide, Contulakin-G, and neurotensin are distinct agonists for neurotensin receptors: uncovering structural determinants of desensitization properties. Frontiers in Pharmacology, 6, 19. [Link]

-

Li, Y., et al. (1998). Proposed ligand binding site of the transmembrane receptor for neurotensin(8-13). Protein Science, 7(5), 1148-1158. [Link]

-

Cusack, B., et al. (1988). Neurotensin(8-13): comparison of novel analogs for stimulation of cyclic GMP formation in neuroblastoma clone N1E-115 and receptor binding to human brain and intact N1E-115 cells. Molecular Pharmacology, 34(6), 782-787. [Link]

-

GenScript. (n.d.). Neurotensin (8-13). Retrieved from [Link]

-

Gilon, N., et al. (2023). Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. ACS Omega, 8(7), 6939-6951. [Link]

-

Georgieva, M., et al. (2023). Neurotensin(8-13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease. European Journal of Medicinal Chemistry, 255, 115383. [Link]

-

IRIS Unibas. (2023). Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's dis. Retrieved from [Link]

-

T-MOTORS. (2023). Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease. Retrieved from [Link]

Sources

- 1. Neurotensin and neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]

- 4. Neurotensin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]

- 5. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

- 6. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]

- 7. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Metabolically stable neurotensin analogs exert potent and long-acting analgesia without hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Neurotensin(8-13): comparison of novel analogs for stimulation of cyclic GMP formation in neuroblastoma clone N1E-115 and receptor binding to human brain and intact N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.unibas.it [iris.unibas.it]

- 13. Bioactive analogs of neurotensin: focus on CNS effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. multispaninc.com [multispaninc.com]

- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]

- 24. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cAMP-Glo™ Assay [promega.jp]

- 26. revvity.com [revvity.com]

Methodological & Application

(Dab9)-Neurotensin (8-13) Trifluoroacetate synthesis and purification protocol

Application Note: High-Efficiency Synthesis and Purification of (Dab⁹)-Neurotensin (8-13) Trifluoroacetate

Abstract & Introduction

Neurotensin (8-13) (Sequence: Arg-Arg-Pro-Tyr-Ile-Leu) is the pharmacophore fragment of the endogenous tridecapeptide Neurotensin (NT), retaining full binding affinity for the high-affinity neurotensin receptor 1 (NTS1).[] However, the native sequence is susceptible to rapid enzymatic degradation, particularly at the Arg⁸-Arg⁹ bond.

The (Dab⁹)-Neurotensin (8-13) analog substitutes the Arginine at position 9 with 2,4-Diaminobutyric acid (Dab) .[][2] This substitution replaces the bulky guanidino group with a shorter primary amine side chain. Structural studies indicate that the shorter side chain of Dab⁹ avoids adverse steric clashes within the NTS1 binding pocket while maintaining the critical electrostatic interactions required for receptor activation. This analog is frequently used to probe the steric stringency of the NTS1 cationic binding site.

This application note details a robust Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol for producing (Dab⁹)-NT(8-13) as a Trifluoroacetate (TFA) salt . The method utilizes Wang resin to yield the C-terminal free acid, consistent with the native NT(8-13) structure, and employs orthogonal side-chain protection to ensure high purity.[]

Chemical Strategy & Materials

Synthetic Strategy

-

Chemistry: Fmoc/tBu SPPS.

-

Solid Support: Fmoc-Leu-Wang Resin (Loading: 0.3–0.8 mmol/g).[] Wang resin is selected to generate the C-terminal carboxylic acid (-COOH).[]

-

Critical Reagent: Fmoc-Dab(Boc)-OH .[] The side chain of Dab is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to piperidine (Fmoc removal) but cleaved by TFA, preventing intramolecular lactamization during chain assembly.[]

Reagents List

| Category | Reagent | Specifications |

| Resin | Fmoc-Leu-Wang Resin | 100-200 mesh, 0.5 mmol/g loading |

| Amino Acids | Fmoc-Arg(Pbf)-OH | N-terminal residue |

| Fmoc-Dab(Boc)-OH | Critical substitution at Pos 9 | |

| Fmoc-Pro-OH | Position 10 | |

| Fmoc-Tyr(tBu)-OH | Position 11 | |

| Fmoc-Ile-OH | Position 12 | |

| Coupling | HBTU or DIC/Oxyma | Activator |

| DIEA (Diisopropylethylamine) | Base | |

| Solvents | DMF (Dimethylformamide) | Peptide grade, amine-free |

| DCM (Dichloromethane) | Wash solvent | |

| Cleavage | TFA (Trifluoroacetic acid) | HPLC grade |

| TIS (Triisopropylsilane) | Scavenger |

Experimental Protocol

Workflow Visualization

Figure 1: Step-by-step Fmoc-SPPS workflow for (Dab9)-NT(8-13) synthesis.

Step-by-Step Synthesis

Step 1: Resin Swelling [][3]

-

Weigh 0.25 mmol of Fmoc-Leu-Wang resin .[][4]

-

Place in a reaction vessel and swell in DCM (10 mL) for 30 minutes.

-

Drain and wash with DMF (3 x 10 mL).

Step 2: Fmoc Deprotection (The Cycle)

-

Add 20% Piperidine in DMF (10 mL) to the resin.

-

Agitate for 5 minutes; drain.

-

Add fresh 20% Piperidine/DMF (10 mL) and agitate for 15 minutes.

-

Drain and wash the resin thoroughly:

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)[]

-

DMF (3 x 10 mL)

-

-

Validation: Perform a UV check of the eluate or a Kaiser test (qualitative) to confirm amine exposure.

Step 3: Amino Acid Coupling Sequence of addition: Ile¹² → Tyr¹¹ → Pro¹⁰ → Dab⁹ → Arg⁸.

-

Activation: Dissolve 1.0 mmol (4 eq) of the Fmoc-Amino Acid and 0.95 mmol (3.8 eq) of HBTU in minimal DMF. Add 2.0 mmol (8 eq) of DIEA.[]

-

Note for Dab Coupling: Ensure Fmoc-Dab(Boc)-OH is fully dissolved.[] Pre-activation time should not exceed 2-3 minutes to prevent racemization.[]

-

-

Reaction: Transfer the activated solution to the resin. Agitate for 45–60 minutes at room temperature.

-

Wash: Drain and wash with DMF (3x), DCM (3x), DMF (3x).[]

-

Monitoring: Perform Kaiser test.

-

Colorless beads: Coupling complete. Proceed to next deprotection.

-

Blue beads: Incomplete coupling. Re-couple using PyBOP/HOAt or repeat HBTU coupling.

-

Step 4: N-Terminal Deprotection After coupling the final Arg⁸, perform the final Fmoc deprotection (Step 2) to expose the N-terminal amine. Wash thoroughly with DMF, then DCM, then Methanol, and dry the resin under vacuum.

Cleavage and Work-up

The cleavage step removes the peptide from the resin and removes side-chain protecting groups (Pbf from Arg, tBu from Tyr, Boc from Dab).

Cocktail Composition (Reagent K analog):

Protocol:

-

Add 10 mL of cold cleavage cocktail to the dried resin.

-

Agitate gently for 2 to 3 hours at room temperature.

-

Filter the resin and collect the filtrate in a 50 mL centrifuge tube.

-

Precipitation: Add ice-cold Diethyl Ether (approx. 35 mL) to the filtrate. The peptide will precipitate as a white solid.

-

Centrifuge at 3000 rpm for 5 minutes. Decant the ether.[5]

-

Wash the pellet 2 more times with cold ether to remove residual TFA and scavengers.

-

Dry the crude peptide pellet under nitrogen or vacuum.

Purification & Analysis

The crude peptide is purified using Preparative Reverse-Phase HPLC (RP-HPLC) to achieve >95% purity.[]

Purification Parameters

| Parameter | Setting |

| Column | C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water (Milli-Q) |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | 10–20 mL/min (depending on column diameter) |

| Detection | UV at 214 nm (peptide bond) and 280 nm (Tyr side chain) |

| Gradient | 5% B to 60% B over 40 minutes (Linear) |

Operational Note: (Dab9)-NT(8-13) is relatively hydrophilic due to the Arg and Dab residues.[] Expect elution earlier in the gradient (typically 15–25% ACN).

Quality Control (QC)

-

Analytical HPLC: Inject purified fractions on an analytical C18 column. Purity must be ≥95%.

-

Mass Spectrometry (ESI-MS):

-

Formula: C₃₆H₆₀N₁₀O₈[]

-

Monoisotopic Mass: ~760.46 Da[]

-

Expected [M+H]⁺: 761.5 Da

-

Expected [M+2H]²⁺: 381.3 Da

-

Troubleshooting & Optimization

-

Incomplete Dab Coupling: The steric bulk of the Boc group on Dab can sometimes slow coupling to Proline. If the Kaiser test is slightly positive after the first coupling, perform a "double coupling" (repeat Step 3 without deprotection).

-

Racemization: Use Oxyma Pure/DIC instead of HBTU/DIEA for the Cysteine or Histidine residues (not present here) or if high chiral purity is critical for the Dab residue.

-

Salt Form: The product of this protocol is the Trifluoroacetate (TFA) salt. If the Acetate or Chloride salt is required for biological assays (to avoid TFA toxicity), perform a salt exchange using an ion-exchange resin or by repeated lyophilization with dilute HCl or Acetic Acid.[]

References

-

Original Characterization of Dab9 Analog

-

Cusack, B., et al. (2002).[][6] Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs.[] Journal of Peptide Research.

-

-

General Fmoc SPPS Protocol

-

Neurotensin Structure & Binding

-

White, J. F., et al. (2012).[] Structure of the agonist-bound neurotensin receptor.[8] Nature.

-

[]

-

-

Purification Strategies

Sources

- 2. Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biovera.com.au [biovera.com.au]

- 4. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

Application Note: High-Affinity Binding Profiling of (Dab9)-Neurotensin (8-13) Trifluoroacetate

Abstract

This application note details a rigorous protocol for evaluating the binding affinity of (Dab9)-Neurotensin (8-13) Trifluoroacetate , a stabilized synthetic analog of the bioactive neurotensin fragment. Neurotensin (NT) signaling, mediated primarily through the NTS1 receptor, is a critical target in antipsychotic drug development and cancer diagnostics. The substitution of Arginine at position 9 with 2,4-diaminobutyric acid (Dab) preserves the cationic pharmacophore essential for receptor interaction while altering the peptide's steric profile and stability. This guide addresses the specific challenges of handling cationic TFA-salt peptides, preventing rapid proteolysis, and executing a self-validating competition binding assay in HT-29 colon carcinoma cells.

Part 1: Scientific Background & Mechanistic Rationale[1]

The (Dab9)-Neurotensin (8-13) Pharmacophore

Native Neurotensin (1-13) is rapidly degraded in vivo by metalloendopeptidases (EC 3.4.24.11 and EC 3.4.24.15), primarily at the Arg8-Arg9 and Pro10-Tyr11 bonds. The fragment NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) retains full biological activity but shares this instability.

-

The Dab9 Modification: Replacing Arg9 with Dab (2,4-diaminobutyric acid) shortens the side chain by two methylene groups while retaining the terminal amine positive charge. This modification maintains the electrostatic interaction with the receptor's acidic pocket (Asp113/Asp139 in NTS1) but often reduces susceptibility to trypsin-like cleavage at the 8-9 bond.

-

TFA Salt Implications: Synthetic cationic peptides are typically supplied as Trifluoroacetate (TFA) salts. While stable, residual TFA can acidify unbuffered solutions and is potentially cytotoxic. In this assay, the use of a high-capacity HEPES or Tris buffer is mandatory to neutralize the counterion and maintain physiological pH.

Signal Transduction Context

Binding of (Dab9)-NT(8-13) to the G-protein coupled receptor NTS1 triggers a Gq/11-mediated cascade. This pathway is visualized below to provide context for downstream functional validation (e.g., Calcium flux assays), although this protocol focuses on the primary binding event.

Figure 1: NTS1 Signaling Pathway. The assay described determines the affinity (Ki) of the initial Ligand-Receptor interaction.

Part 2: Detailed Protocol

Materials & Reagent Preparation

Cell Model

-

Cell Line: HT-29 (Human Colorectal Adenocarcinoma).[1][2][3]

-

Rationale: HT-29 cells endogenously express high levels of NTS1 (~20,000-50,000 sites/cell ), eliminating the variability of transient transfection.

Assay Buffer (The "Protease-Free" Cocktail)

Standard PBS is insufficient due to rapid peptide degradation. Prepare fresh on the day of assay.

-

Base: 50 mM Tris-HCl (pH 7.4 at 4°C).

-

Ions: 5 mM MgCl₂ (Stabilizes the receptor-G-protein complex, enhancing agonist affinity).

-

Carrier: 0.2% BSA (Fraction V, protease-free). Prevents hydrophobic adsorption of the peptide to plastics.

-

Enzyme Inhibitors (CRITICAL):

-

1,10-Phenanthroline (1 mM): Inhibits metallopeptidases.

-

Bacitracin (140 µg/mL): General protease inhibitor.

-

Note: Avoid EDTA if using MgCl₂, as it chelates the divalent cations required for high-affinity binding.

-

Ligands

-

Radioligand: [³H]-Neurotensin (Specific Activity ~100 Ci/mmol) OR [¹²⁵I]-Tyr³-Neurotensin (2200 Ci/mmol).

-

Concentration: Fixed at ~0.5 nM (near the Kd of native NT).

-

-

Competitor: (Dab9)-Neurotensin (8-13) Trifluoroacetate.

-

Stock: Dissolve 1 mg in 100 µL DMSO or 0.1% Acetic Acid to create a high-concentration stock (avoid pure water due to potential aggregation/adsorption).

-

Working Dilutions: Serial 1:10 dilutions in Assay Buffer (Range: 10⁻¹² M to 10⁻⁶ M).

-

Experimental Workflow (Whole Cell Binding)

Methodological Choice: This protocol uses intact cells at 4°C .

-

Why 4°C? At 37°C, NTS1 rapidly internalizes upon agonist binding, complicating the separation of surface-bound vs. internalized ligand. 4°C halts endocytosis, ensuring measurement of surface binding equilibrium.

Figure 2: Whole-cell competitive binding workflow.

Step-by-Step Procedure:

-

Cell Seeding:

-

Seed HT-29 cells in 24-well plates at 2 x 10⁵ cells/well.

-

Culture for 48 hours until confluent monolayers are formed.

-

-

Pre-Equilibration:

-

Place the plate on ice.

-

Aspirate media and wash cells 2x with 500 µL ice-cold Assay Buffer.

-

-

Binding Reaction:

-

Add reagents in the following order (Total Volume = 300-500 µL):

-

Buffer: Volume to adjust to final.

-

Competitor: 50 µL of (Dab9)-NT(8-13) dilution series.

-

Radioligand: 50 µL of [³H]-Neurotensin (Final conc: 0.5 nM).

-

-

Controls:

-

Total Binding: Buffer + Radioligand (No competitor).

-

Non-Specific Binding (NSB): Buffer + Radioligand + 10 µM Unlabeled Native Neurotensin.[1]

-

-

-

Incubation:

-

Incubate at 4°C for 2 hours . (Equilibrium is slower at 4°C but stable).

-

-

Termination:

-

Aspirate the reaction mix.

-

Rapidly wash cells 2x with 1 mL ice-cold Tris-saline wash buffer.

-

Critical: Perform washes quickly (<10 seconds) to prevent dissociation of the bound ligand.

-

-

Extraction & Counting:

-

Solubilize cells with 500 µL of 0.1 N NaOH / 0.1% SDS.

-

Transfer lysate to scintillation vials containing liquid scintillant (e.g., Ultima Gold).

-

Count for 1-2 minutes per vial.

-

Data Analysis & Interpretation

Calculation of Specific Binding

[1]-

Quality Check: Specific binding should be >70% of Total Binding in HT-29 cells. If NSB is high (>40%), increase BSA concentration or use PEI-coated filters if performing a membrane filtration assay.

Determination of IC50 and Ki

Plot % Specific Binding (y-axis) vs. Log[(Dab9)-NT Concentration] (x-axis). Fit the data to a one-site competitive binding model using non-linear regression (e.g., GraphPad Prism).

Calculate the Inhibition Constant (

- : Concentration of (Dab9)-NT displacing 50% of specific radioligand binding.

- : Concentration of radioligand used (e.g., 0.5 nM).

- : Dissociation constant of the radioligand (typically ~0.2 - 0.5 nM for [³H]-NT on NTS1).

Expected Results

-

Native NT(8-13) Ki: ~0.2 - 1.0 nM.

-

(Dab9)-NT(8-13) Ki: Expected to be in the low nanomolar range (0.5 - 5.0 nM).

-

Interpretation: If the Ki is significantly higher (>10x) than native NT, the Dab substitution may be sterically hindering the binding pocket. If Ki is similar, the analog is a successful bioisostere with likely improved stability.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| High Non-Specific Binding (NSB) | Cationic peptide sticking to plastic. | Increase BSA to 0.5-1%. Use polypropylene plates instead of polystyrene. |

| Low Specific Signal | Ligand degradation. | Fresh Phenanthroline/Bacitracin is non-negotiable. Ensure cells are kept strictly at 4°C. |

| Inconsistent Replicates | Incomplete washing or cell detachment. | Use gentle aspiration (vacuum). For HT-29, ensure cells are 100% confluent so they don't detach during washing. |

| Cytotoxicity | Residual TFA effect.[6][7] | Ensure the assay buffer (50 mM Tris/HEPES) has sufficient buffering capacity. Verify pH of the highest peptide concentration stock. |

References

-

Kitabgi, P., et al. (1977). "Characterization of neurotensin binding to rat brain synaptic membranes." Molecular Pharmacology, 13(2), 298-314. Link (Context: Foundational protocol for NT binding).

-

Vincent, J. P., et al. (1999). "Neurotensin and its receptors: physiological and pathological roles." Physiological Reviews, 79(4), 1193-1238. Link (Context: NTS1 receptor signaling and structure).

-

Ma, K., et al. (2025).[8] "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides." Pharmaceutics, 17(1). Link (Context: TFA salt effects in cell assays).

-

Orwig, K. S., et al. (2009). "Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy."[9] Journal of Medicinal Chemistry, 52(7), 1803-1813.[9] Link (Context: Structure-activity relationship of NT(8-13) analogs).

-

Cusack, B., et al. (1996). "Proposed ligand binding site of the transmembrane receptor for neurotensin(8-13)." Journal of Biological Chemistry, 271(25), 15060-15065. Link (Context: Molecular modeling of Arg9 interactions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Evaluation of a New, Stabilized Neurotensin(8–13) Pseudopeptide Radiolabeled with 99mTc | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. genscript.com [genscript.com]

- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving (Dab9)-Neurotensin (8-13) Trifluoroacetate in vivo stability

To: Research Team / Peptide Development Group From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing (Dab⁹)-Neurotensin (8-13) In Vivo Stability

Executive Summary

You are utilizing (Dab⁹)-Neurotensin (8-13) , a synthetic analog where the native Arginine at position 9 is replaced by 2,4-diaminobutyric acid (Dab) . While this modification successfully mitigates cleavage at the N-terminus (Arg⁸-Arg⁹ bond), your in vivo pharmacokinetic (PK) data likely still shows rapid clearance (t½ < 15–30 min).

The Root Cause: The Dab⁹ modification acts as a "shield" for only one of the three major enzymatic cleavage sites. The remaining two sites (Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹²) remain fully exposed to Neprilysin (NEP) and Neurolysin .

This guide provides a technical roadmap to stabilize this specific pharmacophore, covering chemical re-engineering, formulation strategies, and critical salt-form adjustments for in vivo tolerance.

Part 1: Diagnostic & Mechanism of Failure

Q1: Why is my (Dab⁹)-NT(8-13) analog still degrading rapidly in plasma?

A: You have blocked the "front door" but left the "back windows" open. Native Neurotensin (8-13) is degraded by three primary metalloendopeptidases. The Dab⁹ substitution effectively blocks Thimet Oligopeptidase (EC 3.4.24.15) , which cleaves the Arg⁸-Arg⁹ bond, because the shortened side chain of Dab (2 carbons vs. 3 in Arg) prevents proper enzyme substrate recognition.

However, this leaves the peptide vulnerable to:

-

Neprilysin (EC 3.4.24.11): Cleaves at Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² .[1]

-

Neurolysin (EC 3.4.24.16): Cleaves at Pro¹⁰-Tyr¹¹ .[1]

-

Angiotensin-Converting Enzyme (ACE): Can cleave C-terminal dipeptides.

Visualizing the Failure Mode:

Figure 1: Enzymatic degradation pathways. Dab9 protects the N-terminus but leaves the C-terminus exposed to Neprilysin.

Part 2: Chemical Optimization Strategies

Q2: How do I stabilize the C-terminus without losing receptor affinity?

A: You must introduce steric hindrance at the Tyr¹¹-Ile¹² bond. The most validated strategy for NT(8-13) analogs is the substitution of Isoleucine (Ile¹²) with tert-butylglycine (Tle) .

-

Modification: Replace Ile¹² with Tle¹² .

-

Mechanism: Tle has a bulky tert-butyl side chain that creates significant steric hindrance, preventing Neprilysin from accessing the peptide bond.

-

Affinity Impact: Literature confirms that [Tle¹²]-NT(8-13) analogs often retain nanomolar affinity for the NTS1 receptor.

Recommendation: Synthesize Arg⁸-Dab⁹-Pro¹⁰-Tyr¹¹-Tle¹²-Leu¹³ . This "Dual-Lock" strategy protects both the 8-9 bond (via Dab) and the 11-12 bond (via Tle).

Q3: Are there other chemical modifications I should consider?

A: Yes. If the Tle¹² modification is insufficient, consider these cumulative strategies:

-

N-Methylation: Methylating the amide nitrogen of Tyr¹¹ or Arg⁸ can block proteolytic access. However, this often reduces receptor affinity more than non-natural amino acid substitution.

-

Silaproline (Sip): Replacing Pro¹⁰ with Silaproline (Sip) increases lipophilicity and resistance to Pro-specific endopeptidases.

-

C-Terminal Amidation: Ensure your peptide is C-terminally amidated (Leu¹³-NH₂). The free carboxylate is a negative charge that can repel receptor binding pockets and is unnatural for many bioactive neuropeptides.

| Modification | Target Enzyme | Mechanism | Risk Profile |

| Dab⁹ | Thimet Oligopeptidase | Side-chain shortening | Low (Maintains basicity) |

| Tle¹² | Neprilysin | Steric hindrance | Low (High affinity retention) |

| Sip¹⁰ | Neurolysin | Electronic/Steric effect | Moderate (Synthesis cost) |

| N-Me-Arg⁸ | Aminopeptidases | Backbone masking | Moderate (Affinity loss) |

Part 3: Formulation & Salt Form (Critical for In Vivo)

Q4: My peptide causes immediate toxicity or inflammation in mice. Is it the peptide or the formulation?

A: It is almost certainly the Trifluoroacetate (TFA) counterion . Synthetic peptides are cleaved from resin using TFA.[2][3][4] If not specifically exchanged, your peptide is a TFA salt .[2][5]

-

Toxicity: TFA is cytotoxic at nanomolar concentrations and acts as an uncoupling agent in mitochondria. In vivo, it causes local inflammation, edema, and can alter cellular signaling, masking the true effect of your peptide.

-

Solution: You must perform a salt exchange to Acetate or Hydrochloride (HCl) before in vivo use.

Q5: How do I remove TFA? (Salt Exchange Protocol)

A: A simple lyophilization is not enough. You must use ion exchange.

Protocol: TFA to Acetate Exchange

-

Dissolve: Dissolve peptide (10 mg/mL) in 0.1 M Acetic Acid.

-

Incubate: Let stand for 15 minutes. The excess acetate ions will displace the TFA.

-

Lyophilize: Freeze and lyophilize the solution.

-

Repeat: Repeat steps 1-3 at least 3 times .

-

Verify: Use Ion Chromatography (IC) or ¹⁹F-NMR to confirm TFA content is < 1%.

Part 4: Experimental Validation Workflows

Workflow 1: Plasma Stability Assay

Use this to pinpoint exactly where your analog is breaking.

-

Preparation: Spike human/rat plasma with peptide (final conc. 10 µM).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate plasma proteins. Centrifuge (10,000 x g, 10 min).

-

Analysis: Inject supernatant into LC-MS/MS.

-

Monitor: Parent mass (M+) and specific fragments (e.g., Arg-Dab fragment).

-

Success Metric: t½ > 4 hours indicates sufficient stability for systemic efficacy.

-

Workflow 2: Formulation Decision Tree

Figure 2: Decision tree for stabilizing and delivering Neurotensin analogs.

References

-

Checler, F., et al. (1984). Inactivation of neurotensin by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 24.11 (enkephalinase) and at the Arg8-Arg9 bond by metalloendopeptidase 24.15. Biochimie. Link

-

Fanelli, R., et al. (2015). Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia. Frontiers in Neuroscience. Link

-

García-Garayoa, E., et al. (2002). Preclinical evaluation of a new, stabilized neurotensin(8–13) pseudopeptide radiolabeled with 99mTc. Journal of Nuclear Medicine. Link

-

LifeTein Technical Support. TFA Salt Toxicity in In Vivo Studies.Link

-

Kokko, K. P., et al. (2005). In vivo behavioral effects of stable, receptor-selective neurotensin[8-13] analogues that cross the blood-brain barrier. Neuropharmacology.[6] Link

Sources

- 1. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]

- 2. lifetein.com [lifetein.com]

- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. A C-terminal cyclic 8-13 neurotensin fragment analog appears less exposed to neprilysin when it crosses the blood-brain barrier than the cerebrospinal fluid-brain barrier in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Non-Specific Binding of (Dab⁹)-Neurotensin (8-13) in Receptor Assays

Introduction

Welcome to the technical support center for neurotensin analog assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (Dab⁹)-Neurotensin (8-13) and encountering challenges with non-specific binding (NSB). As a synthetic analog of the C-terminal active fragment of neurotensin, (Dab⁹)-Neurotensin (8-13) is a valuable tool for studying neurotensin receptor (NTS) pharmacology.[1][2] However, its peptidic and cationic nature can predispose it to non-specific interactions, which can compromise assay accuracy and reproducibility.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and mitigate high non-specific binding in your assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the interaction of a ligand, in this case (Dab⁹)-Neurotensin (8-13), with components in the assay system other than its intended target receptor (e.g., NTS1, NTS2).[5] This can include binding to plasticware, filter membranes, other proteins, or lipids in the sample.[5][6] NSB is a significant source of background noise in an assay, which can obscure the true specific binding signal.[7] High NSB can lead to an underestimation of binding affinity (higher Kd or Ki values) and an inaccurate quantification of receptor density (Bmax).[8] Therefore, minimizing NSB is critical for generating reliable and accurate data.

Q2: What properties of (Dab⁹)-Neurotensin (8-13) might contribute to high NSB?

A2: The structure of (Dab⁹)-Neurotensin (8-13), which is a modification of the Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³ sequence, has characteristics that can contribute to NSB.[3][9] Peptides, in general, can be "sticky" due to a combination of hydrophobic and electrostatic interactions.[3] The presence of basic residues like Arginine and Diaminobutyric acid (Dab) can lead to electrostatic interactions with negatively charged surfaces, such as plasticware or filter membranes.[4] Additionally, hydrophobic residues can contribute to non-specific binding to other proteins or lipidic components in the assay.[5]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by quantifying the binding of your labeled (Dab⁹)-Neurotensin (8-13) in the presence of a high concentration of an unlabeled "cold" competitor ligand.[5][10] This competitor, typically native neurotensin or unlabeled (Dab⁹)-Neurotensin (8-13), is added at a concentration sufficient to saturate all the specific binding sites on the neurotensin receptors.[11][12] Any remaining bound labeled ligand under these conditions is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the competitor).[5][10]

Q4: What is an acceptable level of non-specific binding?

A4: A generally accepted benchmark for a robust assay is for non-specific binding to be less than 50% of the total binding; ideally, it should be in the range of 10-20%.[10] When NSB exceeds 50%, the signal-to-noise ratio becomes too low, making it difficult to obtain high-quality, reproducible data.[10]

Troubleshooting Guide: High Non-Specific Binding

This section provides a structured approach to troubleshooting and resolving common issues leading to high NSB in (Dab⁹)-Neurotensin (8-13) assays.

| Observed Problem | Potential Cause | Troubleshooting Step & Rationale | Expected Outcome |

| High background across the entire assay plate/all samples. | Inadequate Blocking | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer. BSA is a common blocking agent that can saturate non-specific binding sites on plasticware and other surfaces.[4][13] Consider testing a range of BSA concentrations (e.g., 0.1% to 5%).[5] | A significant reduction in NSB without a major impact on specific binding.[14] |

| Ligand Adsorption to Plasticware | Add a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01% to 0.1%) to the assay and wash buffers.[4][15] These detergents help to disrupt hydrophobic interactions that cause the peptide to stick to surfaces.[5] Using low-binding microplates can also be beneficial.[3] | Reduced background signal and improved consistency between replicate wells. | |

| Suboptimal Buffer Composition | Optimize the ionic strength of your assay buffer by increasing the salt concentration (e.g., up to 150 mM NaCl).[4][5] This can help to shield electrostatic interactions between the cationic peptide and negatively charged surfaces.[4] Also, ensure the buffer pH is appropriate for neurotensin receptor binding, typically around 7.4.[2] | Decreased NSB due to the masking of charge-based interactions. | |

| NSB increases proportionally with labeled ligand concentration. | Hydrophobic Interactions | As mentioned above, incorporate a non-ionic detergent into your buffers. This is particularly important when dealing with ligands that have hydrophobic character.[5] | A reduction in the slope of the NSB curve when plotted against ligand concentration. |

| Binding to Filters (in filtration assays) | Pre-soak the filters (e.g., glass fiber filters) in a buffer containing a blocking agent or polyethyleneimine (PEI) to reduce non-specific filter binding.[3] Increase the volume and/or temperature of the wash buffer to more effectively remove unbound ligand.[5][10] | Minimized binding of the ligand to the filter, resulting in a lower and more consistent non-specific signal.[5] | |

| High variability in NSB between replicate wells. | Inconsistent Washing | Ensure that the washing steps are performed rapidly and consistently for all wells.[16] In filtration assays, rapid filtration and washing with ice-cold buffer are crucial to minimize dissociation of specifically bound ligand while removing unbound ligand.[3][16] | Improved reproducibility of both total and non-specific binding measurements. |

| Poor Quality Receptor Preparation | Use fresh cell membrane preparations or receptor sources. The presence of denatured proteins or other contaminants can increase NSB.[5] Ensure proper storage and handling of your receptor preparations. | A cleaner assay with a better signal-to-noise ratio. | |

| Effect of Divalent Cations | Modulation of Peptide Conformation and Membrane Interaction | The effect of divalent cations (e.g., Ca²⁺, Mg²⁺) on peptide binding can be complex.[17][18] While they can sometimes enhance specific binding, they may also influence non-specific interactions.[19] If your buffer contains divalent cations, try performing the assay in their absence (with a chelator like EGTA) or titrating their concentration to find an optimal balance.[12][20] | A potential reduction in NSB if divalent cations are promoting non-specific interactions. Conversely, an optimized concentration may improve the specific signal.[21] |

Experimental Protocols

Protocol 1: Optimizing BSA Concentration to Reduce NSB

This protocol outlines the steps to determine the optimal concentration of Bovine Serum Albumin (BSA) for minimizing NSB in your (Dab⁹)-Neurotensin (8-13) binding assay.

Materials:

-

(Dab⁹)-Neurotensin (8-13) (labeled and unlabeled)

-

Receptor source (e.g., cell membranes expressing NTS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

BSA (high-purity, fatty acid-free)

-

Low-binding microplates

-

Detection system (e.g., scintillation counter for radioligand assays)

Procedure:

-

Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1%, 2%, and 5% w/v).

-

Set up your binding assay in low-binding microplates. For each BSA concentration, prepare triplicate wells for:

-

Total Binding: Labeled (Dab⁹)-Neurotensin (8-13) + receptor preparation.

-

Non-Specific Binding: Labeled (Dab⁹)-Neurotensin (8-13) + receptor preparation + a saturating concentration of unlabeled neurotensin (e.g., 1-10 µM).[3]

-

-

Incubate the plates under your standard assay conditions (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[3]

-

Terminate the binding reaction and separate bound from free ligand (e.g., via rapid vacuum filtration through glass fiber filters).[16]

-

Wash the filters quickly and thoroughly with ice-cold wash buffer (containing the corresponding BSA concentration).[16]

-

Quantify the bound ligand using your detection system.

-

Analyze the data: Calculate the specific binding (Total Binding - Non-Specific Binding) for each BSA concentration. The optimal BSA concentration is the one that provides the lowest NSB without significantly reducing the specific binding signal.[5]

Protocol 2: Workflow for a Typical Radioligand Filtration Binding Assay

This protocol provides a general workflow for a competitive binding assay using a radiolabeled form of (Dab⁹)-Neurotensin (8-13).

Workflow:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with optimized concentrations of BSA, protease inhibitors, and salts.[2][12]

-

Radioligand: Prepare a working solution of labeled (Dab⁹)-Neurotensin (8-13) at a concentration at or below its Kd for the receptor.[8]

-

Competitor: Prepare serial dilutions of unlabeled (Dab⁹)-Neurotensin (8-13) or other test compounds.

-

Receptor Preparation: Dilute your cell membrane preparation in assay buffer to the desired concentration.[11]

-

-

Assay Setup (in a 96-well plate):

-

Add assay buffer to all wells.

-

Add unlabeled competitor dilutions (for competition curve) or buffer (for total binding) or a saturating concentration of cold ligand (for NSB).

-

Add the radioligand to all wells.

-

Initiate the reaction by adding the receptor preparation to all wells.

-

-

Incubation: Incubate the plate with gentle agitation to reach equilibrium.[3]

-

Filtration: Rapidly transfer the contents of the wells to a glass fiber filter plate using a cell harvester.[16]

-

Washing: Wash the filters multiple times with ice-cold wash buffer.[8]

-

Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[16]

-

Data Analysis: Plot the data and perform non-linear regression to determine IC₅₀ and Ki values.

Visualizing the Process

Diagram 1: General Causes of Non-Specific Binding

Caption: Sources of specific and non-specific binding in an in-vitro assay.

Diagram 2: Troubleshooting Workflow for High NSB

Sources

- 1. genscript.com [genscript.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nicoyalife.com [nicoyalife.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sinobiological.com [sinobiological.com]

- 7. swordbio.com [swordbio.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. graphpad.com [graphpad.com]

- 11. brieflands.com [brieflands.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Albumin prevents nonspecific transferrin binding and iron uptake by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. pdf.smolecule.com [pdf.smolecule.com]

- 17. Divalent Metal Cations Increase the Activity of the Antimicrobial Peptide Kappacin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Divalent cations modulate membrane binding and pore formation of a potent antibiotic peptide analog of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. web.njit.edu [web.njit.edu]

- 20. Effect of divalent cations on the porcine kidney cortex membrane-bound form of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

protocol for assessing metabolic stability of (Dab9)-Neurotensin (8-13) analogs

Technical Support Center: Metabolic Stability Assessment of (Dab9)-Neurotensin (8-13)

Case ID: NT-DAB9-STAB-PROTO Status: Active Assigned Specialist: Senior Application Scientist, Peptide ADME Division

Executive Summary

This guide details the protocol for assessing the metabolic stability of (Dab9)-Neurotensin (8-13) .[1] The native Neurotensin (8-13) fragment (Sequence: Arg-Arg-Pro-Tyr-Ile-Leu) is the minimal active pharmacophore for the NTS1 receptor but suffers from rapid degradation (

The (Dab9) modification involves substituting Arginine at position 9 with L-2,4-diaminobutyric acid (Dab) . This non-proteinogenic amino acid retains the cationic charge essential for receptor binding but shortens the side chain by two methylene groups, sterically hindering cleavage by trypsin-like endopeptidases.

Module 1: Experimental Design & Protocol

Matrix Selection

To fully characterize the stability profile, you must test in two distinct matrices.

-

Plasma (Rat/Human): Assesses circulating stability. Primary enzymes: Soluble metalloendopeptidases (Thimet oligopeptidase) and ACE.

-

Liver Microsomes/S9: Assesses hepatic clearance. Primary enzymes: CYP450s (less relevant for hydrophilic peptides) and membrane-bound peptidases.

Standard Operating Procedure (SOP)

Materials:

-

Test Compound: (Dab9)-NT(8-13) (10 mM stock in water or 50% DMSO).

-

Matrix: Pooled Plasma (heparinized) or Liver Microsomes (20 mg/mL protein).

-

Quenching Solution: 4% Phosphoric Acid (

) or 1% Formic Acid in Acetonitrile (MeCN). Note: Avoid pure MeOH for peptides; it can cause precipitation without fully stopping enzymatic activity immediately.

Workflow Diagram:

Figure 1: Step-by-step workflow for metabolic stability incubation.

Step-by-Step Protocol:

-

Preparation: Thaw plasma/microsomes on ice. Pre-warm a specific volume (e.g., 990 µL) to 37°C for 10 minutes.

-

Initiation: Spike 10 µL of 100 µM peptide working solution into the matrix (Final conc: 1 µM). Crucial: Keep organic solvent < 1% to avoid inhibiting enzymes.

-

Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove 50 µL of the mixture.

-

Quenching: Immediately transfer the 50 µL aliquot into a plate/tube containing 150 µL of ice-cold 4%

.-

Why Acid? Acidification is superior to organic solvent precipitation for cationic peptides because it prevents adsorption to the protein pellet and instantly halts protease activity.

-

-

Processing: Centrifuge at 4,000 x g for 20 minutes at 4°C. Transfer supernatant to a low-binding plate for LC-MS.

Module 2: Analytical Setup (LC-MS/MS)

The (Dab9) modification makes the peptide highly polar. Standard C18 methods often fail due to poor retention (eluting in the void volume).

| Parameter | Recommendation | Rationale |

| Column | HSS T3 or Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm) | These columns retain polar, cationic peptides better than standard C18. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the peptide protonated. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |

| Gradient | 0-2 min: 1% B (Isocratic hold) | The initial hold is critical to trap the hydrophilic (Dab9) analog. |

| Detection | ESI Positive Mode (MRM) | Monitor |

Expected Mass Shift:

-

Native NT(8-13) (Arg9): MW ~ 817.0 Da.

-

(Dab9)-NT(8-13): Dab is

(MW 118). Arg is -

Mass Difference: -56 Da (approx).

-

Verify your precursor ion calculation based on this shift.

Module 3: Troubleshooting Guide & FAQs

Issue 1: "My peptide disappears at T=0 (Low Recovery)."

Diagnosis: Non-Specific Binding (NSB). The cationic nature of Arg/Dab residues makes them stick avidly to polypropylene and glass surfaces.

Logic Tree:

Figure 2: Troubleshooting logic for adsorption issues.

Solution:

-

Use Low-Binding tubes and plates (e.g., Eppendorf LoBind).

-

Do not store the 1 µM working solution in pure water. Use 20% Acetonitrile/Water.

-

If using plasma, the matrix proteins usually block binding sites. If recovery is low in buffer controls, add 0.1% BSA.

Issue 2: "The half-life is still too short (< 10 min)."

Diagnosis: The (Dab9) modification stabilizes the Arg-Arg bond, but other cleavage sites remain active. Explanation: NT(8-13) has three major cleavage sites. (Dab9) only protects Site 1.

Degradation Pathway Visualization:

Figure 3: Cleavage site analysis. Green indicates stabilization by Dab9; Red indicates remaining metabolic liabilities.

Solution:

-

To prove the specific stability of the Dab9 modification, you must compare it against the Native NT(8-13) control in the same run.

-

The Native NT(8-13) should degrade almost instantly (

min). If (Dab9)-NT survives to 15-30 mins, the modification is successful, even if it eventually degrades at Sites 2 and 3.